N-methyl-2-[(prop-2-en-1-yl)amino]acetamide
Description
N-methyl-2-[(prop-2-en-1-yl)amino]acetamide is an organic compound with the molecular formula C6H12N2O It is a derivative of acetamide, featuring a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
N-methyl-2-(prop-2-enylamino)acetamide |
InChI |
InChI=1S/C6H12N2O/c1-3-4-8-5-6(9)7-2/h3,8H,1,4-5H2,2H3,(H,7,9) |
InChI Key |
QOOWVQZJVPVKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(prop-2-en-1-yl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with prop-2-en-1-ylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-methyl-2-[(prop-2-en-1-yl)amino]acetamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(prop-2-en-1-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-methyl-2-[(prop-2-en-1-yl)amino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-[(prop-2-en-1-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS play a crucial role in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-methylpropargylamine
- N-allylmethylamine
- N-isopropylacetamide
- Benzyl(methyl)(prop-2-yn-1-yl)amine
Uniqueness
N-methyl-2-[(prop-2-en-1-yl)amino]acetamide is unique due to its specific structural features, such as the presence of both a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
